7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound classified under the chromone derivatives. This compound features a chromone backbone with specific functional groups that contribute to its chemical properties and potential biological activities. The compound's molecular formula is and it has a molecular weight of 392.8 g/mol. It is primarily synthesized for research purposes, particularly in medicinal chemistry and organic synthesis.
The synthesis of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one generally involves the following steps:
The molecular structure of 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can be represented as follows:
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl
Property | Value |
---|---|
Molecular Weight | 392.8 g/mol |
InChI Key | FFJILNFNSTWXAZ-UHFFFAOYSA-N |
Melting Point | Not widely reported |
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions:
The mechanism of action for 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with specific biological targets:
7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several scientific applications:
This compound’s unique structural features and potential biological activities make it an interesting subject for further research in medicinal chemistry and related fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: